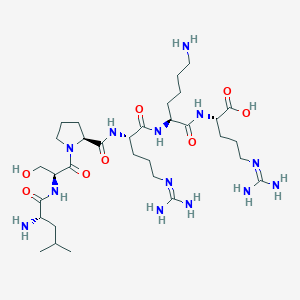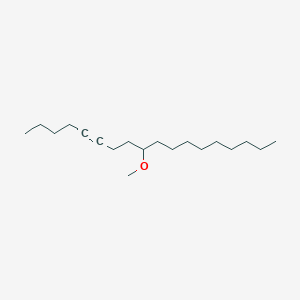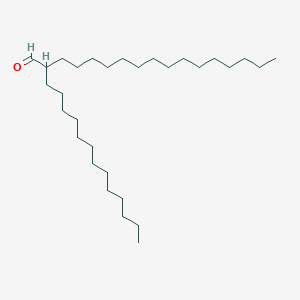![molecular formula C17H18N2Si B15173059 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole CAS No. 920984-40-3](/img/structure/B15173059.png)
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole is an organosilicon compound that features a silicon atom covalently bonded to both a phenyl group and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole typically involves the reaction of dimethyl(phenyl)silyl lithium with a suitable pyrazole derivative. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive silyl lithium reagent from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The phenyl groups can be reduced under specific conditions to form corresponding hydrogenated products.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted silyl pyrazole derivatives.
Applications De Recherche Scientifique
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved stability and bioavailability.
Industry: Utilized in materials science for the development of novel polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The silicon atom’s unique electronic properties can influence the compound’s binding affinity and specificity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the pyrazole ring.
Phenylsilanes: Compounds with phenyl groups bonded to silicon but without additional heterocyclic rings.
Silyl ethers: Compounds with silicon-oxygen bonds, commonly used as protecting groups in organic synthesis.
Uniqueness
4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole is unique due to the presence of both a silyl group and a pyrazole ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
920984-40-3 |
|---|---|
Formule moléculaire |
C17H18N2Si |
Poids moléculaire |
278.42 g/mol |
Nom IUPAC |
dimethyl-phenyl-(1-phenylpyrazol-4-yl)silane |
InChI |
InChI=1S/C17H18N2Si/c1-20(2,16-11-7-4-8-12-16)17-13-18-19(14-17)15-9-5-3-6-10-15/h3-14H,1-2H3 |
Clé InChI |
WAZXPWCZFNIWOJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)C2=CN(N=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



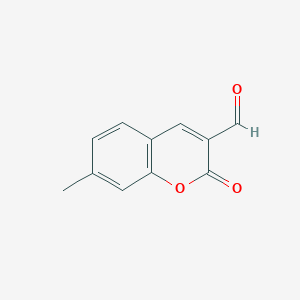
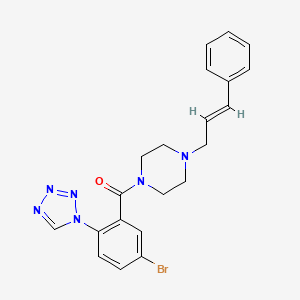
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)
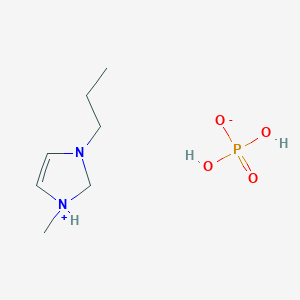

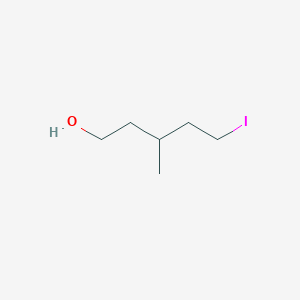
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
